

The Chemical Architecture and Biological Significance of Ruboxyl (D-Ribose): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ruboxyl*

Cat. No.: *B1680251*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruboxyl, chemically known as D-Ribose, is a naturally occurring pentose monosaccharide that serves as a fundamental building block for essential biomolecules, including ribonucleic acid (RNA) and adenosine triphosphate (ATP). Its central role in cellular metabolism, particularly in energy production and nucleotide synthesis, has positioned it as a molecule of significant interest in biomedical research and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and key biological pathways associated with D-Ribose. Detailed experimental protocols and visual representations of metabolic pathways are presented to facilitate a deeper understanding and application in a research setting.

Chemical Structure and Identification

Ruboxyl is the commercial name for the dextrorotatory enantiomer of ribose, D-Ribose. It is a five-carbon sugar with the chemical formula $C_5H_{10}O_5$. In aqueous solution, D-Ribose exists in equilibrium between its linear aldehyde form and cyclic furanose and pyranose structures. The β -D-ribofuranose form is the biologically active isomer, incorporated into nucleotides and nucleic acids.

Table 1: Chemical Identifiers for D-Ribose (**Ruboxyl**)

Identifier	Value
IUPAC Name	(3R,4R,5R)-oxane-2,3,4,5-tetrol[1]
Synonyms	Ruboxyl, D-ribopyranose, Ribopyranose[1]
CAS Number	50-69-1[1]
Molecular Formula	C ₅ H ₁₀ O ₅ [1]
Molecular Weight	150.13 g/mol
SMILES String	C1--INVALID-LINK--O)O)O">C@HO[1]

Physicochemical Properties

The physical and chemical characteristics of D-Ribose are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of D-Ribose

Property	Value
Melting Point	88-92 °C
Solubility	Soluble in water.
Optical Rotation	[α] _{20/D} −19.7° (c = 4 in H ₂ O)
pKa	12.21 ± 0.20 (Predicted)
Appearance	White to off-white crystalline powder.

Synthesis of D-Ribose

D-Ribose can be produced through both chemical synthesis and microbial fermentation. Fermentation is the primary method for commercial production due to its higher efficiency and stereoselectivity.

Experimental Protocol: Microbial Production of D-Ribose from Glucose

This protocol outlines a general procedure for the fermentative production of D-Ribose using a transketolase-deficient strain of *Bacillus subtilis*.

1. Strain and Culture Media:

- Microorganism: *Bacillus subtilis* strain with a deficient or mutated transketolase gene.
- Seed Medium (per liter): 20 g glucose, 10 g peptone, 5 g yeast extract, 5 g NaCl. Adjust pH to 7.0-7.2.
- Fermentation Medium (per liter): 100-200 g glucose, 20 g corn steep liquor, 5 g $(\text{NH}_4)_2\text{SO}_4$, 2 g KH_2PO_4 , 0.5 g $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$, 0.01 g $\text{MnSO}_4 \cdot \text{H}_2\text{O}$. Adjust pH to 7.0.

2. Fermentation Process:

- Inoculate a flask containing 50 mL of seed medium with a single colony of the *B. subtilis* strain and incubate at 37°C with shaking at 200 rpm for 12-16 hours.
- Transfer the seed culture to a 5 L fermenter containing 3 L of fermentation medium.
- Maintain the fermentation conditions at 37°C, with an aeration rate of 1.0-1.5 vvm (volume of air per volume of medium per minute) and an agitation speed of 400-600 rpm. Control the pH at 7.0 by automatic addition of 2 M NaOH.
- Monitor glucose consumption and D-ribose production periodically by taking samples and analyzing them using HPLC.
- The fermentation is typically carried out for 48-72 hours, or until glucose is depleted and D-ribose concentration reaches its maximum.

3. Purification of D-Ribose:

- Remove bacterial cells from the fermentation broth by centrifugation or microfiltration.
- Decolorize the supernatant using activated carbon.
- Remove salts and other ionic impurities using a combination of cation and anion exchange chromatography.
- Concentrate the desalted solution under vacuum.
- Crystallize D-Ribose by adding ethanol and allowing it to stand at 4°C.
- Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Experimental Protocol: Chemical Synthesis of D-Ribose from D-Glucose

This protocol provides a simplified overview of a multi-step chemical synthesis route.

1. Conversion of D-Glucose to D-Allose:

- Protect the 1,2 and 5,6 hydroxyl groups of D-glucose.
- Oxidize the C3 hydroxyl group to a ketone.
- Stereoselectively reduce the ketone to form the D-allose configuration.

2. Oxidative Cleavage to a Pentodialdose Derivative:

- Selectively deprotect the 5,6 hydroxyl group.
- Perform oxidative cleavage of the C5-C6 bond using an oxidizing agent like sodium periodate to yield a protected pentodialdose.

3. Reduction and Deprotection:

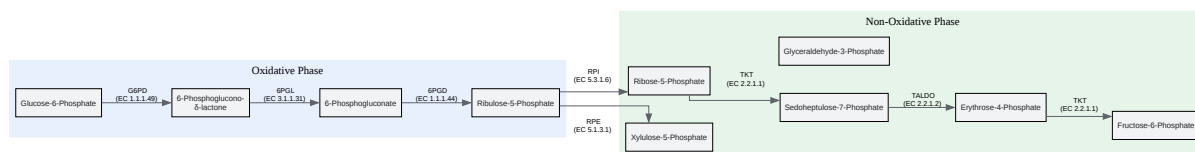
- Reduce the aldehyde group at C5 to a primary alcohol.
- Remove all protecting groups under acidic conditions to yield D-Ribose.
- Purify the final product by crystallization.

Biological Signaling and Metabolic Pathways

D-Ribose is a central molecule in two critical metabolic pathways: the Pentose Phosphate Pathway (PPP) and Nucleotide Biosynthesis.

The Pentose Phosphate Pathway (PPP)

The PPP is a metabolic pathway parallel to glycolysis that generates NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate.

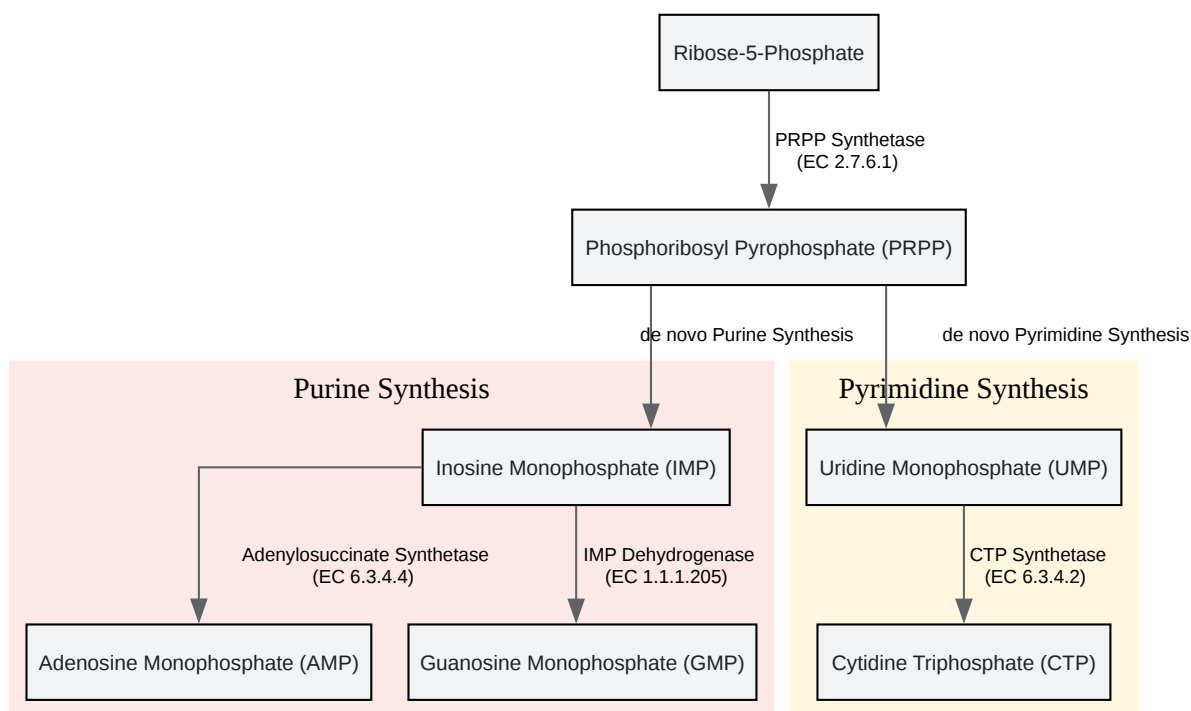


[Click to download full resolution via product page](#)

Figure 1. The Pentose Phosphate Pathway.

Nucleotide Biosynthesis

Ribose-5-phosphate, generated from the PPP, is the starting point for the synthesis of purine and pyrimidine nucleotides. It is first converted to phosphoribosyl pyrophosphate (PRPP).



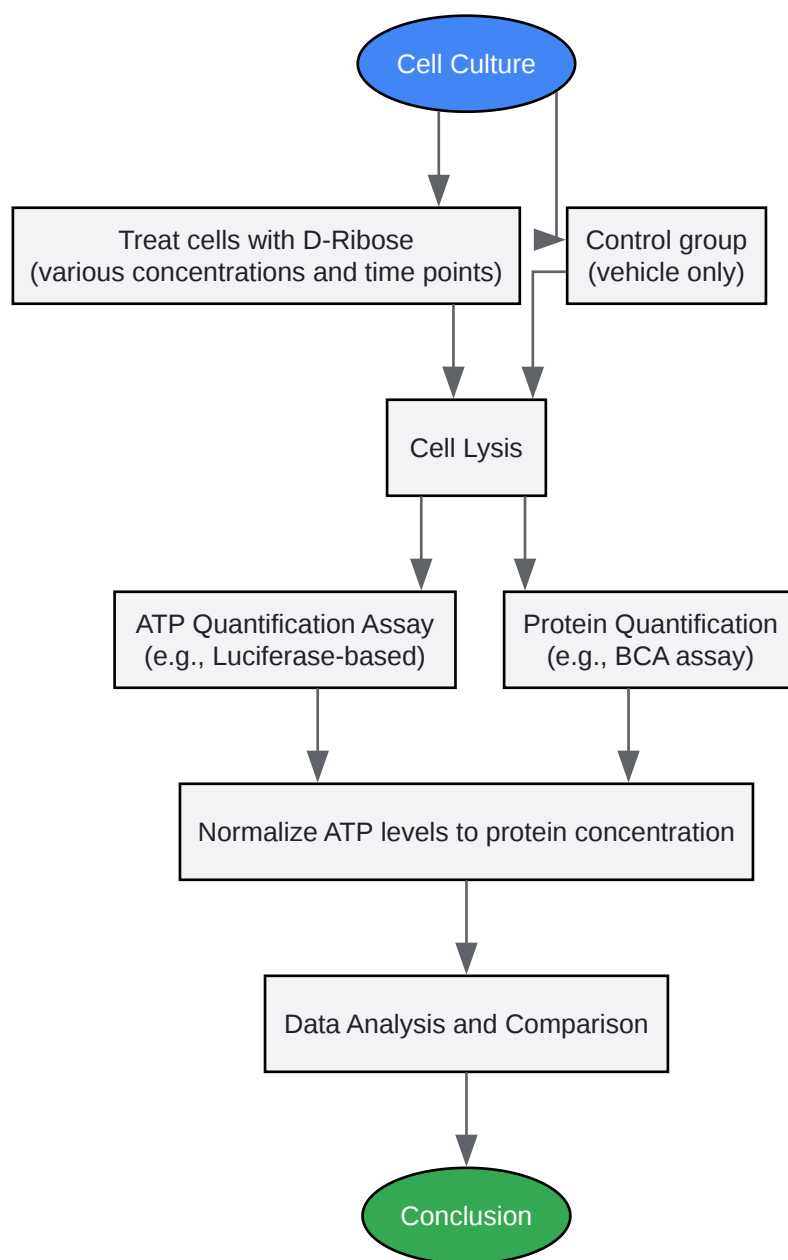
[Click to download full resolution via product page](#)

Figure 2. Overview of Nucleotide Biosynthesis.

Experimental Workflows

Workflow for Studying the Effect of D-Ribose on Cellular ATP Levels

This workflow describes a typical experiment to assess the impact of D-Ribose supplementation on intracellular ATP concentrations.



[Click to download full resolution via product page](#)

Figure 3. Experimental Workflow for ATP Measurement.

Conclusion

D-Ribose (**Ruboxyl**) is a vital monosaccharide with a well-defined chemical structure and a central role in cellular bioenergetics. Its production through microbial fermentation offers a scalable and efficient method for obtaining this important molecule for research and therapeutic applications. The detailed understanding of its involvement in the Pentose Phosphate Pathway

and nucleotide biosynthesis provides a solid foundation for investigating its potential in various physiological and pathological conditions. The experimental protocols and workflows presented in this guide are intended to serve as a practical resource for scientists and researchers in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Separation of D-Ribose on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [The Chemical Architecture and Biological Significance of Ruboxyl (D-Ribose): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680251#what-is-the-chemical-structure-of-ruboxyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com